molecular formula C19H18FN5O2 B2869231 2-[1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one CAS No. 2379949-46-7

2-[1-(3,5-Dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one

Cat. No. B2869231
M. Wt: 367.384
InChI Key: OETKBSTUTPDXJB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a carbonyl group, an azetidine ring, and a pyridazine ring . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science.


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the formation of the pyrazole, azetidine, and pyridazine rings . The exact methods would depend on the starting materials and the desired route of synthesis.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a fairly large and complex structure due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction, while the pyrazole and pyridazine rings might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, while its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Safety And Hazards

As with any chemical compound, handling this molecule would require appropriate safety precautions. Depending on its specific properties, it could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .

properties

IUPAC Name

2-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2/c1-11-18(12(2)22-21-11)19(27)24-9-15(10-24)25-17(26)7-6-16(23-25)13-4-3-5-14(20)8-13/h3-8,15H,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETKBSTUTPDXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3,5-dimethyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one

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